molecular formula C22H15ClN2O4 B245054 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B245054
分子量: 406.8 g/mol
InChI 键: ZTFMDFKSRLLXJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a chemical compound that belongs to the class of tyrosine kinase inhibitors. This compound has gained significant attention in the scientific community due to its potential applications in cancer research.

科学研究应用

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to the suppression of tumor growth and metastasis. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been investigated for its potential use in the treatment of non-small cell lung cancer, head and neck cancer, and colorectal cancer.

作用机制

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a competitive inhibitor of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR activity. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors by suppressing the production of vascular endothelial growth factor (VEGF). Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

实验室实验的优点和局限性

One advantage of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its specificity for EGFR tyrosine kinase. This specificity allows for the selective inhibition of EGFR activity without affecting other cellular processes. However, one limitation of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several potential future directions for the research and development of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is the investigation of its potential use in combination with other tyrosine kinase inhibitors for the treatment of cancer. Another direction is the exploration of its potential use in the treatment of other diseases that involve EGFR activity, such as Alzheimer's disease. Additionally, the development of more soluble analogs of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could improve its efficacy in vivo.
Conclusion:
In conclusion, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in cancer research. Its specificity for EGFR tyrosine kinase and ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further study. With continued research and development, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has the potential to become a valuable tool in the fight against cancer.

合成方法

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that includes the condensation of 2-amino-5-chlorobenzoxazole with 4-bromobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting compound with 3,4-methylenedioxyphenylacetic acid chloride to yield N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

属性

分子式

C22H15ClN2O4

分子量

406.8 g/mol

IUPAC 名称

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H15ClN2O4/c23-15-4-8-18-17(12-15)25-22(29-18)13-1-5-16(6-2-13)24-21(26)14-3-7-19-20(11-14)28-10-9-27-19/h1-8,11-12H,9-10H2,(H,24,26)

InChI 键

ZTFMDFKSRLLXJI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

规范 SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。